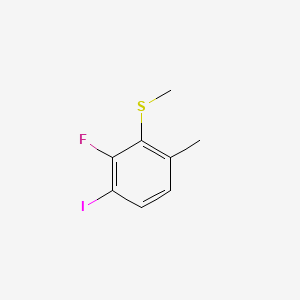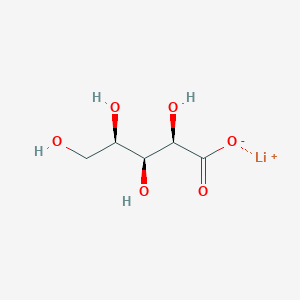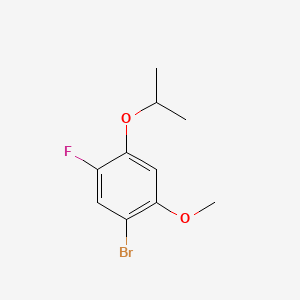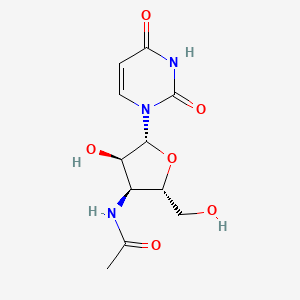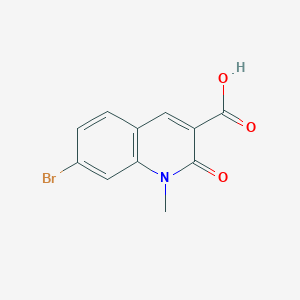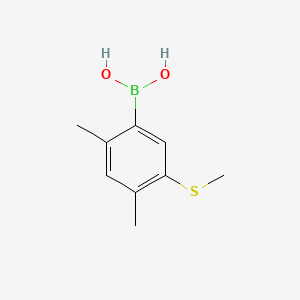
1,4-Difluorobut-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluorobut-2-yne is an organic compound with the molecular formula C₄H₄F₂ It is a fluorinated derivative of butyne, characterized by the presence of two fluorine atoms attached to the first and fourth carbon atoms of the butyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Difluorobut-2-yne can be synthesized through several methods. One common approach involves the fluorination of 1,4-dichlorobut-2-yne using a fluorinating agent such as potassium fluoride. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required reaction conditions. The process must ensure high purity and yield of the final product, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluorobut-2-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to fluorinated alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium amide or organolithium reagents are employed under anhydrous conditions.
Major Products
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkanes or alkenes.
Substitution: Compounds with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,4-Difluorobut-2-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,4-difluorobut-2-yne involves its interaction with various molecular targets, depending on the specific application. In biochemical contexts, it may act as an inhibitor or substrate for enzymes, affecting their activity and function. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobut-2-yne: A chlorinated analog with similar structural features but different reactivity due to the presence of chlorine atoms.
1,4-Dibromobut-2-yne: A brominated analog with distinct chemical properties and applications.
1,4-Diiodobut-2-yne: An iodinated analog with unique reactivity patterns.
Uniqueness
1,4-Difluorobut-2-yne is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity, stability, and resistance to metabolic degradation. These features make it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
407-82-9 |
|---|---|
Molekularformel |
C4H4F2 |
Molekulargewicht |
90.07 g/mol |
IUPAC-Name |
1,4-difluorobut-2-yne |
InChI |
InChI=1S/C4H4F2/c5-3-1-2-4-6/h3-4H2 |
InChI-Schlüssel |
FVVVNCKGSNVGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CCF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
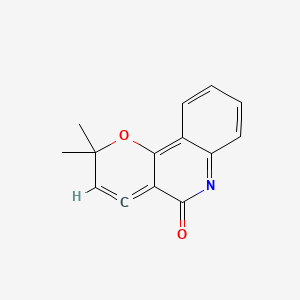
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
